molecular formula C3H6N2 B7820622 Imidazoline CAS No. 28299-33-4

Imidazoline

Cat. No. B7820622
CAS RN: 28299-33-4
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Description

Imidazoline is an imidazoline compound having the double bond at the 2-position.
Compounds based on reduced IMIDAZOLES containing a single double bond.

Scientific Research Applications

Cardiovascular and Renal Applications

Imidazoline receptors have been extensively studied for their involvement in various regulatory and pathological processes, especially hypertension. Imidazoline derivatives, such as Rilmenidine, are used in antihypertensive drugs, showing selectivity for imidazoline specific receptors and presenting fewer side effects (Bousquet, 1995).

Broad Spectrum Biological Activities

Imidazoline scaffolds are present in synthetic agents exhibiting a wide range of biological activities. Imidazoline-containing compounds have been explored for applications as pharmaceutical compositions, diagnostic imaging agents, insecticides, and herbicides (Sa̧czewski, Kornicka, & Balewski, 2016).

Effects on Blood Platelet Aggregation

Imidazoline derivatives like clonidine, antazoline, and tetryzoline act as partial agonists of receptors responsible for blood platelet aggregation, with some acting as competitive or non-competitive antagonists (Petrusewicz & Kaliszan, 1985).

Potential in Diabetes Treatment

Imidazoline compounds like RX871024 stimulate insulin release in pancreatic β-cells and could serve as a basis for developing new oral hypoglycemic agents (Zaitsev et al., 1996). Moreover, imidazoline compounds have shown protective effects against beta-cell apoptosis induced by interleukin 1beta, suggesting their potential in treating both type 1 and type 2 diabetes (Zaitsev et al., 2001).

Antihyperglycaemic Drugs

Imidazoline compounds stimulate insulin secretion and improve glycaemia, indicating their potential as antihyperglycaemic drugs. They interact with a unique subtype of imidazoline binding sites associated with ATP-sensitive potassium channels (Morgan, 1999).

Versatility in Medicinal Chemistry

Imidazole-based compounds, including imidazolines, are widely used in treating diseases due to their ability to bind with various enzymes and receptors, exhibiting broad bioactivities. They have applications in diverse areas like anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive treatments (Zhang et al., 2014).

Insights into Neurodegenerative Diseases

Recent patents and research have shown that imidazoline structures are increasingly employed in developing agents for treating neurodegenerative diseases and cancer (Guan & Hu, 2012).

properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazoline

CAS RN

504-75-6, 28299-33-4
Record name 2-Imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 4,5-dihydro-1H-imidazole
Source European Chemicals Agency (ECHA)
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Record name 2-IMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,200
Citations
GA Head, DN Mayorov - Cardiovascular & Hematological …, 2006 - ingentaconnect.com
The initial realization that agents containing an imidazoline … main imidazoline receptor classes, the I1 imidazoline receptor … been cloned (IRAS, imidazoline receptor antisera selected) …
Number of citations: 161 www.ingentaconnect.com
P Bousquet, A Hudson, JA García-Sevilla, JX Li - Pharmacological reviews, 2020 - ASPET
… Imidazoline receptors historically referred to a family of nonadrenergic binding sites that recognize compounds with an imidazoline … for imidazoline receptors contain an imidazoline …
Number of citations: 83 pharmrev.aspetjournals.org
C Dardonville, I Rozas - Medicinal research reviews, 2004 - Wiley Online Library
Since Bousquet et al. discovered the imidazoline binding sites (IBS) two decades ago, when they realized that the antihypertensive drug clonidine interacts not only with the α 2 ‐…
Number of citations: 167 onlinelibrary.wiley.com
B Szabo - Pharmacology & therapeutics, 2002 - Elsevier
… drugs, rilmenidine and moxonidine, the imidazoline hypothesis evolved recently. It assumes … imidazoline receptors, and attributes the sympathoinhibition to activation of I 1 imidazoline …
Number of citations: 182 www.sciencedirect.com
S Regunathan, DJ Reis - Annual review of pharmacology and …, 1996 - annualreviews.org
… imidazoline receptors (24), imidazoline-preferring sites (25), imidazole receptors (9), or imidazoline… in at least two major subclasses designated as imidazoline 1 (I,) and imidazoline2 (I,) …
Number of citations: 269 www.annualreviews.org
D Wang, S Li, Y Ying, M Wang, H Xiao, Z Chen - Corrosion Science, 1999 - Elsevier
… imidazoline inhibitors by the quantum chemical calculation and to seek correlation between molecular structure and behavior of corrosion inhibition. Three imidazoline … , to imidazoline …
Number of citations: 284 www.sciencedirect.com
A Parini, CG Moudanos, N Pizzinat… - Trends in pharmacological …, 1996 - cell.com
… imidazoline sites was provided by Bousquet and coworkers who dissociated the centrally mediated effects of certain imidazoline … -like activities of imidazoline compoundsQ1, and the …
Number of citations: 163 www.cell.com
JA Lowry, JT Brown - Clinical Toxicology, 2014 - Taylor & Francis
… The imidazoline structure of clonidine was implicated as the … The hypothesis that separate imidazoline receptors were … and imidazoline agonists on the imidazoline binding sites. Citation…
Number of citations: 67 www.tandfonline.com
K Nikolic, D Agbaba - Cardiovascular Therapeutics, 2012 - Wiley Online Library
… with high selectivity for imidazoline receptor subtypes have … imidazoline research, highlighting some of the chemical diversity and progress made in the theoretical studies of imidazoline …
Number of citations: 59 onlinelibrary.wiley.com
R Tyagi - Journal of oleo science, 2007 - jstage.jst.go.jp
… Imidazoline derivatives, a class of novel cationic surfactants are presently gaining … rates and properties of imidazoline derivatives. The analysis of imidazoline derivatives, its mode of …
Number of citations: 82 www.jstage.jst.go.jp

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